molecular formula C14H17N5O B12171151 N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

Cat. No.: B12171151
M. Wt: 271.32 g/mol
InChI Key: VXQGZFBUYHKASS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide is a compound that features a tetrazole ring attached to a phenyl group, which is further connected to a cyclohexanecarboxamide moiety. Tetrazoles are known for their diverse biological activities and are widely used in medicinal chemistry due to their ability to act as bioisosteres of carboxylic acids .

Preparation Methods

The synthesis of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide typically involves the formation of the tetrazole ring followed by its attachment to the phenyl group and subsequent coupling with the cyclohexanecarboxamide moiety. Common synthetic routes include:

Chemical Reactions Analysis

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can interact with enzymes and receptors, leading to various biological effects. The compound’s ability to act as a bioisostere of carboxylic acids allows it to mimic the behavior of other biologically active molecules .

Comparison with Similar Compounds

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide can be compared with other tetrazole-containing compounds:

Properties

Molecular Formula

C14H17N5O

Molecular Weight

271.32 g/mol

IUPAC Name

N-[4-(tetrazol-1-yl)phenyl]cyclohexanecarboxamide

InChI

InChI=1S/C14H17N5O/c20-14(11-4-2-1-3-5-11)16-12-6-8-13(9-7-12)19-10-15-17-18-19/h6-11H,1-5H2,(H,16,20)

InChI Key

VXQGZFBUYHKASS-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C(=O)NC2=CC=C(C=C2)N3C=NN=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.